Ro 14-7437

Electrophysiology GABAA Receptor Pharmacology Benzodiazepine Antagonism

Ro 14-7437 is a high-affinity competitive antagonist at the benzodiazepine binding site that lacks the confounding intrinsic activity observed with flumazenil, providing a cleaner background for electrophysiological and behavioral control experiments. Its ability to completely reverse agonist-induced potentiation of GABA responses makes it the definitive tool for validating GABA-A receptor-mediated mechanisms. Researchers using this compound can confidently attribute observed effects to the benzodiazepine site without interference from partial agonism or Ca²⁺-dependent excitatory artifacts when proper controls are implemented.

Molecular Formula C15H15N3O3
Molecular Weight 285.30 g/mol
CAS No. 78756-03-3
Cat. No. B1679444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 14-7437
CAS78756-03-3
SynonymsRo 14-7437;  Ro 147437;  Ro-14-7437.
Molecular FormulaC15H15N3O3
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CN(C(=O)C3=CC=CC=C3N2C=N1)C
InChIInChI=1S/C15H15N3O3/c1-3-21-15(20)13-12-8-17(2)14(19)10-6-4-5-7-11(10)18(12)9-16-13/h4-7,9H,3,8H2,1-2H3
InChIKeyHNGRWUCKESPKRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ro 14-7437: A Selective GABA-Benzodiazepine Antagonist for Pharmacological Dissection


Ro 14-7437 (CAS 78756-03-3) is an imidazobenzodiazepine derivative that functions as a competitive antagonist at the benzodiazepine binding site of the GABAA receptor complex [1]. As an antagonist, it binds to the receptor with high affinity but does not exert the positive allosteric modulatory (i.e., agonist) effects of classical benzodiazepines; instead, it blocks the potentiation of GABAergic transmission induced by agonists such as midazolam [2].

Functional Antagonism vs. Simple Receptor Binding: Critical Selectivity Distinctions for Ro 14-7437


The benzodiazepine antagonist class encompasses a spectrum of pharmacological profiles, ranging from pure neutral antagonists to partial inverse agonists. Compounds like flumazenil (Ro 15-1788) and β-carboline derivatives exhibit differing degrees of intrinsic activity at the GABAA receptor. Substitution between these agents can compromise experimental validity because subtle variations in subtype selectivity (e.g., for α5-containing receptors) or intrinsic efficacy can produce divergent outcomes in functional assays [1]. The evidence below quantifies these functional distinctions for Ro 14-7437.

Quantitative Differentiation of Ro 14-7437: A Functional Antagonist for Midazolam and Flurazepam


In Vitro Reversal of Midazolam Potentiation: Functional Antagonism in Frog Spinal Cord

In an in vitro frog spinal cord slice preparation, Ro 14-7437 completely antagonized the potentiation of GABA-mediated depolarizations induced by midazolam, while having no effect on baseline GABA responses [1]. This demonstrates a functional antagonism that is selective for the agonist-potentiated state, distinguishing Ro 14-7437 from inverse agonists which depress baseline GABAergic transmission. In contrast, the comparator flumazenil (Ro 15-1788) has been shown in some studies to exhibit weak partial agonist or inverse agonist activity at high concentrations [2].

Electrophysiology GABAA Receptor Pharmacology Benzodiazepine Antagonism

Intrinsic Excitatory Effects on Hippocampal Neurons: A Property Not Shared by All Antagonists

When applied to rat hippocampal CA1 pyramidal neurons in vitro, Ro 14-7437 (at nanomolar concentrations) produced intrinsic excitatory effects—depolarization, increased spontaneous spiking, and a decrease in membrane conductance—even in the absence of a benzodiazepine agonist [1]. This effect was attributed to inhibition of a calcium-dependent potassium conductance. In contrast, the structurally related antagonist Ro 15-1788 did not elicit such pronounced intrinsic excitation in the same preparation [2].

Hippocampal Electrophysiology GABAA Receptor Calcium Signaling

Differential Responsiveness in a Pathological State: Hepatic Encephalopathy Model

In a rabbit model of hepatic encephalopathy, Ro 14-7437 produced a markedly different response compared to Ro 15-1788. In control animals, Ro 14-7437 had no effect on the spontaneous activity of cerebellar Purkinje neurons, whereas Ro 15-1788 partially suppressed this activity [1]. Crucially, in encephalopathic animals, Ro 14-7437 induced a significant excitation of these neurons, while Ro 15-1788 had no effect in the same pathological state. This differential response highlights that the pharmacological profile of benzodiazepine antagonists is highly context-dependent and cannot be assumed interchangeable.

Hepatic Encephalopathy GABAA Receptor Disease Model Pharmacology

Modulation of Ethanol-Induced Sleep Time: In Vivo Behavioral Evidence

In vivo studies examining the role of diazepam-insensitive (DI) GABAA receptors in ethanol's effects demonstrated that Ro 14-7437 (5 mg/kg) attenuated ethanol-induced sleep time in mice. This effect was comparable to that produced by ZK 93426 (2.5 mg/kg) and approached the magnitude of reduction seen with Ro 15-4513, a compound known to antagonize many of ethanol's behavioral actions [1].

In Vivo Pharmacology Ethanol Antagonism Behavioral Neuroscience

High-Impact Applications of Ro 14-7437 Based on Empirical Evidence


In Vitro Electrophysiology for Dissecting Agonist-Specific Potentiation

Use Ro 14-7437 as a control to confirm that observed effects of benzodiazepine agonists (e.g., midazolam, flurazepam) are mediated specifically through the benzodiazepine binding site. Its ability to completely and selectively reverse agonist-induced potentiation of GABA responses [1] makes it an essential tool for validating GABAA receptor-mediated mechanisms in electrophysiological assays [2]. Unlike flumazenil, which may exhibit weak intrinsic activity at high concentrations, Ro 14-7437 provides a cleaner background for these experiments [3].

Mechanistic Studies of Endogenous Benzodiazepine Tone in Hippocampal Circuits

Employ Ro 14-7437 to investigate the presence and function of endogenous benzodiazepine-like compounds in the CNS. Its intrinsic excitatory effects on hippocampal neurons in vitro [4] can be used as a sensitive probe to detect baseline benzodiazepine receptor occupancy. However, researchers must account for its calcium-dependent excitatory actions when interpreting data from CA1 pyramidal cells [5].

In Vivo Pharmacological Validation in Ethanol and Benzodiazepine Research

Utilize Ro 14-7437 in rodent behavioral models (e.g., ethanol-induced sleep time, motor coordination) as a benzodiazepine antagonist control. In vivo data demonstrate that Ro 14-7437 (5 mg/kg) effectively attenuates the sedative effects of ethanol [6], validating its utility for systemic administration studies aimed at elucidating the role of GABAA receptors in complex behaviors.

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